A Comprehensive Technical Guide to the Physical Properties of 4-(Dimethylamino)benzoic Acid
A Comprehensive Technical Guide to the Physical Properties of 4-(Dimethylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzoic acid, also known by the CAS Registry Number 619-84-1, is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with a dimethylamino group at the para position, makes it a subject of interest in various chemical and pharmaceutical research areas.[1] This compound serves as a crucial intermediate in the synthesis of dyes, UV absorbers, and pharmaceuticals.[2] Notably, it is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (Padimate O), a common UV filter in sunscreen products.[3] An in-depth understanding of its physical properties is fundamental for its application in synthesis, formulation, and quality control. This guide provides a detailed overview of these properties, supported by experimental protocols for their determination.
Core Physical and Chemical Properties
The physical characteristics of 4-(Dimethylamino)benzoic acid are well-documented, providing a basis for its identification and handling. At room temperature, it exists as a white to off-white or light grey crystalline powder.[1][3][4]
General and Physicochemical Properties
The fundamental identifiers and physicochemical properties of 4-(Dimethylamino)benzoic acid are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [5][6] |
| Molecular Weight | 165.19 g/mol | [5][7] |
| Appearance | White, beige to grayish-green crystalline powder | [1][3][4] |
| Density | 1.04 - 1.2 g/cm³ | [4][8] |
| pKa (at 25°C) | 6.03 | [1][4] |
| Flash Point | 170 °C | [4][9] |
| Refractive Index | 1.3715 | [3][4] |
Thermal Properties
The melting and boiling points are critical parameters for assessing the purity and stability of the compound under thermal stress.
| Property | Value | Reference |
| Melting Point | 238-243.5 °C (decomposes) | [3][4][7][8][10][11] |
| Boiling Point | 315.8 °C at 760 mmHg | [2][8] |
Solubility Profile
The solubility of 4-(Dimethylamino)benzoic acid dictates its behavior in various solvent systems, which is crucial for reaction chemistry, purification, and formulation.
| Solvent | Solubility | Reference |
| Water | Insoluble / Sparingly soluble | [1][3][4] |
| Ethanol | Soluble | [1][4][12] |
| Methanol | Soluble / Slightly Soluble | [1][4] |
| Acetone | Soluble | [1] |
| Ether | Sparingly Soluble / Very Slightly Soluble | [4][7][12] |
| DMSO | Slightly Soluble | [4] |
| Hydrochloric Acid (HCl) | Soluble | [4][7] |
| Potassium Hydroxide (KOH) Solutions | Soluble | [7][9] |
| Acetic Acid | Practically Insoluble | [4][7] |
Spectroscopic Data
Spectroscopic analysis provides a fingerprint for the molecular structure of 4-(Dimethylamino)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Spectrum | Data | Reference |
| ¹H NMR | Spectrum available in DMSO-d₆ | [2][13] |
| ¹³C NMR | Data available for structurally similar compounds | [14] |
Other Spectroscopic Data
| Spectrum | Data | Reference |
| Infrared (IR) | Spectra available (KBr disc, Nujol mull) | [2] |
| UV-Visible | Spectrum available | [2] |
| Mass Spectrometry (MS) | Electron Ionization (EI) spectrum available | [2] |
Experimental Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of a solid organic compound such as 4-(Dimethylamino)benzoic acid.
Caption: Workflow for the characterization of an organic solid.
Experimental Protocols
Detailed methodologies for determining the key physical properties of 4-(Dimethylamino)benzoic acid are provided below. These are generalized protocols that can be adapted for this specific compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid, indicating its purity.
Methodology (Capillary Method):
-
Sample Preparation: Ensure the 4-(Dimethylamino)benzoic acid sample is completely dry and finely powdered.[2]
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 1-2 mm.[3]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
Heating: Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point (approx. 240°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[15]
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[3] The melting point range is reported as T1-T2. A narrow range (0.5-1.0°C) is indicative of a pure compound.
Solubility Determination
Objective: To qualitatively assess the solubility of the compound in various solvents.
Methodology:
-
Preparation: Add approximately 0.1 g of solid 4-(Dimethylamino)benzoic acid to a small test tube.[10]
-
Solvent Addition: Add 3 mL of the chosen solvent (e.g., water, ethanol, 5% NaOH, 5% HCl) in portions, shaking the tube after each addition.[10][12]
-
Observation: Observe whether the solid dissolves completely. If a homogeneous solution forms, the compound is soluble. If solid remains, it is insoluble. For liquid-liquid systems, the formation of a single layer indicates miscibility, while two distinct layers indicate immiscibility.[12]
-
Systematic Testing: A systematic approach is often used: start with water, followed by ether. If insoluble in water, test solubility in 5% NaOH and 5% HCl to identify acidic or basic functional groups.[10][16]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Thin Solid Film or KBr Pellet):
-
Sample Preparation (Thin Film): Dissolve a small amount (approx. 50 mg) of 4-(Dimethylamino)benzoic acid in a few drops of a volatile solvent like methylene chloride.[1] Apply a drop of this solution to a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the compound with about 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent disk using a pellet press.[17]
-
Data Acquisition: Place the prepared sample (film on plate or KBr pellet) in the sample holder of an FT-IR spectrometer.[1]
-
Spectrum Recording: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.[18]
-
Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch, C-N stretch, and aromatic C-H and C=C bands).[19]
¹H NMR Spectroscopy
Objective: To determine the proton environments in the molecule, providing detailed structural information.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 4-(Dimethylamino)benzoic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is soluble in it).[20] Add a small amount of an internal standard like tetramethylsilane (TMS).
-
Instrumentation: Place the sample in an NMR tube and insert it into a high-field NMR spectrometer (e.g., 400 MHz or higher).[21]
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include the number of scans, pulse angle, and relaxation delay.[21]
-
Analysis: Analyze the resulting spectrum for chemical shifts (indicating the electronic environment of protons), integration (the ratio of protons of different types), and splitting patterns (providing information about neighboring protons).[22]
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the volatile sample into the high-vacuum ion source of the mass spectrometer.[14]
-
Ionization: Bombard the sample with a high-energy electron beam, causing ionization and fragmentation of the molecules.[14][23]
-
Mass Analysis: Accelerate the resulting positive ions and separate them based on their mass-to-charge (m/z) ratio using a magnetic field.[23]
-
Detection: Detect the ions and generate a mass spectrum, which plots relative abundance against the m/z ratio.
-
Analysis: Identify the molecular ion peak (M+) to determine the molecular weight. Analyze the fragmentation pattern to gain further structural insights.[13]
References
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